JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
JNJ-7706621: A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of JNJ-7706621, a potent small molecule inhibitor targeting key regulators of the cell cycle. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.
Core Mechanism of Action
JNJ-7706621 is a novel cell cycle inhibitor that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Its primary mechanism involves the potent and selective inhibition of these key enzymatic regulators of cell division, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1] The compound has demonstrated significant antitumor activity in preclinical models, both in vitro and in vivo.[1][4]
Inhibition of Cyclin-Dependent Kinases (CDKs)
JNJ-7706621 exhibits potent inhibitory activity against several members of the CDK family, which are essential for the progression of the cell cycle. By inhibiting CDKs, particularly CDK1 and CDK2, JNJ-7706621 disrupts the normal transition through different phases of the cell cycle.[1][5] This inhibition leads to a delay in the exit from the G1 phase and a subsequent arrest in the G2-M phase.[1][6] The compound has been shown to interfere with the phosphorylation of downstream CDK substrates, such as the retinoblastoma protein (Rb).[1]
Inhibition of Aurora Kinases
In addition to its effects on CDKs, JNJ-7706621 is a potent inhibitor of Aurora kinases A and B.[1][5] These kinases play a critical role in mitosis, including spindle formation and chromosome segregation. Inhibition of Aurora kinases by JNJ-7706621 leads to defects in these mitotic processes, contributing to the induction of endoreduplication (a process of DNA replication without cell division) and apoptosis.[1] A key marker of Aurora B activity, the phosphorylation of histone H3, is also inhibited by JNJ-7706621.[1]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of JNJ-7706621 against various kinases and its anti-proliferative effects on different cell lines have been quantified in several studies.
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 9[5][6] |
| CDK2/Cyclin A | 4[2] |
| CDK2/Cyclin E | 3[2][5] |
| CDK3/Cyclin E | 58[2][3] |
| CDK4/Cyclin D1 | 253[2][3] |
| CDK6/Cyclin D1 | 175[2][3] |
| Aurora A | 11[2][5][6] |
| Aurora B | 15[2][3][5] |
| VEGF-R2 | 154-254[6] |
| FGF-R2 | 154-254[6] |
| GSK3β | 154-254[6] |
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 112-284[5][6][7] |
| HCT-116 | Colon Cancer | 112-514[6][7] |
| SK-OV-3 | Ovarian Cancer | 112-514[6] |
| PC3 | Prostate Cancer | 112-514[6][7] |
| DU145 | Prostate Cancer | 112-514[6][7] |
| A375 | Melanoma | 112-514[5][6] |
| MDA-MB-231 | Breast Cancer | 112-514[6][7] |
| MES-SA | Uterine Sarcoma | 112-514[6] |
| MES-SA/Dx5 | Uterine Sarcoma (P-glycoprotein overexpressing) | 112-514[6] |
JNJ-7706621 demonstrates a selective anti-proliferative effect on tumor cells, being approximately 10-fold less potent against normal human cell lines such as MRC-5, HASMC, HUVEC, and HMVEC (IC50 range of 3.67-5.42 µM).[3][6] The compound's efficacy appears to be independent of the p53 or retinoblastoma status of the cancer cells.[1][3]
Signaling Pathway and Cellular Consequences
The dual inhibition of CDKs and Aurora kinases by JNJ-7706621 triggers a cascade of cellular events that ultimately lead to tumor cell death.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings related to JNJ-7706621.
CDK1 Kinase Activity Assay
This assay measures the ability of JNJ-7706621 to inhibit the phosphorylation of a substrate by the CDK1/cyclin B complex.
Methodology:
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The CDK1/cyclin B enzyme is diluted in a reaction buffer containing 50 mM Tris-HCl (pH 8), 10 mM MgCl2, 0.1 mM Na3VO4, and 1 mM DTT.[6]
-
Various concentrations of JNJ-7706621 are added to the enzyme solution.[6]
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The kinase reaction is initiated by adding a biotinylated peptide substrate, 0.1 µCi per well of 33P-γ-ATP, and 5 µM ATP.[6]
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The reaction mixture is incubated for 1 hour at 30°C.[6]
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The reaction is terminated by washing the streptavidin-coated microplate with PBS containing 100 mM EDTA.[6]
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The amount of incorporated 33P is quantified using a scintillation counter.[6]
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The IC50 value is determined by performing a linear regression analysis of the percent inhibition at different compound concentrations.[6]
Cell Proliferation Assay
This assay assesses the effect of JNJ-7706621 on the proliferation of cancer cell lines by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Methodology:
-
Cells are seeded into a 96-well CytoStar scintillating microplate at a density of 3,000 to 8,000 cells per well and incubated for 24 hours.[6]
-
JNJ-7706621 is added to the wells at various concentrations, and the plate is incubated for an additional 24 hours.[6]
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Methyl-14C-thymidine (0.2 µCi/well) is then added, and the plate is incubated for a further 24 hours.[6]
-
The medium is discarded, and the cells are washed twice with PBS.[6]
-
The amount of incorporated 14C-thymidine is quantified using a Packard Top Count instrument.[6]
In Vivo Antitumor Activity
In vivo studies using human tumor xenograft models in mice have demonstrated the efficacy of JNJ-7706621 in inhibiting tumor growth.[1][4] Intermittent dosing regimens have been shown to produce significant antitumor activity, with a direct correlation observed between the total cumulative dose and the therapeutic effect.[1] For instance, in an A375 human melanoma xenograft model, intraperitoneal administration of JNJ-7706621 at 100 mg/kg resulted in 95% tumor growth inhibition.[5]
Conclusion
JNJ-7706621 is a potent dual inhibitor of CDKs and Aurora kinases with a well-defined mechanism of action centered on the disruption of the cell cycle and mitosis. Its selective and potent anti-proliferative activity against a broad range of cancer cell lines, coupled with its demonstrated in vivo efficacy, underscores its potential as a therapeutic agent in oncology. Further investigation into its clinical application is warranted.
References
- 1. The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
